5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol
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Overview
Description
5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring, with an amino group at the 5-position, a pyridin-3-yl group at the 2-position, and a thiol group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiole with suitable arylacetylchlorides under high-temperature conditions . Another approach involves the use of hydrazonoyl halides as precursors, which react with various substrates to form the desired thiazolo[5,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and receptor interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can lead to the suppression of various signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also feature a thiazole ring fused to a pyridine ring and have similar biological activities.
Pyrimidine Derivatives: Compounds like 2-thio-containing pyrimidines share structural similarities and exhibit a range of biological activities.
Uniqueness
5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C10H7N5S2 |
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Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-amino-2-pyridin-3-yl-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C10H7N5S2/c11-10-14-7(16)6-9(15-10)17-8(13-6)5-2-1-3-12-4-5/h1-4H,(H3,11,14,15,16) |
InChI Key |
OTYSCGODAIROJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)N=C(NC3=S)N |
Origin of Product |
United States |
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